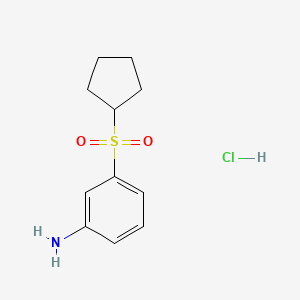
3-(Cyclopentanesulfonyl)anilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopentanesulfonyl)anilinehydrochloride is a chemical compound with a molecular structure that includes a cyclopentane ring attached to a sulfonyl group, which is further connected to an aniline moiety. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentanesulfonyl)anilinehydrochloride typically involves the reaction of cyclopentanesulfonyl chloride with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentanesulfonyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Cyclopentanesulfonyl)anilinehydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentanesulfonyl)anilinehydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline moiety can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexanesulfonyl)anilinehydrochloride
- 3-(Cyclopropanesulfonyl)anilinehydrochloride
- 3-(Cyclobutanesulfonyl)anilinehydrochloride
Uniqueness
3-(Cyclopentanesulfonyl)anilinehydrochloride is unique due to the presence of the cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs with different ring sizes
Properties
Molecular Formula |
C11H16ClNO2S |
|---|---|
Molecular Weight |
261.77 g/mol |
IUPAC Name |
3-cyclopentylsulfonylaniline;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c12-9-4-3-7-11(8-9)15(13,14)10-5-1-2-6-10;/h3-4,7-8,10H,1-2,5-6,12H2;1H |
InChI Key |
CBIOJBAGJWNEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=CC(=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


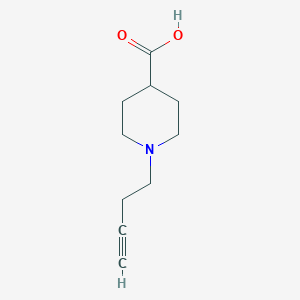
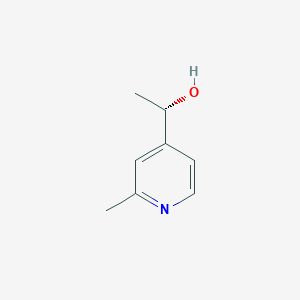
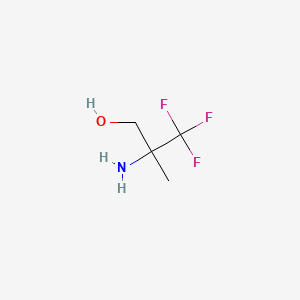
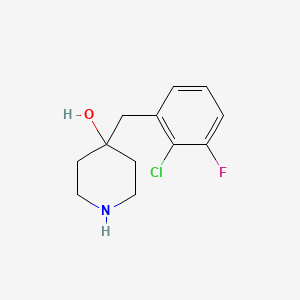
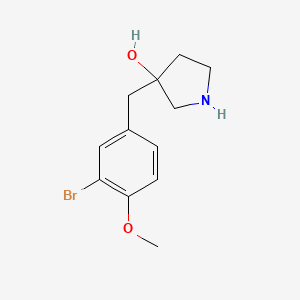
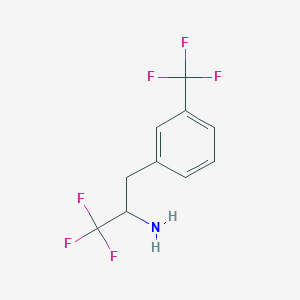
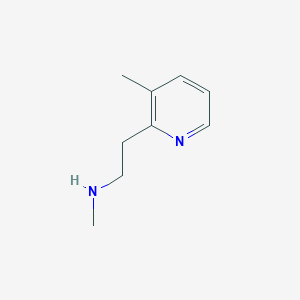
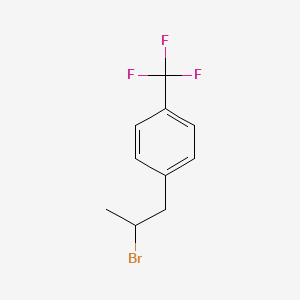
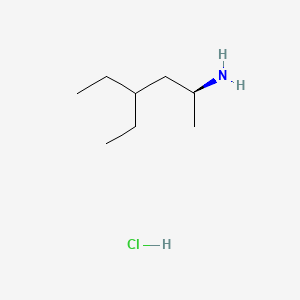
![1,5-Dioxa-8-azaspiro[5.5]undecanehydrochloride](/img/structure/B13606773.png)
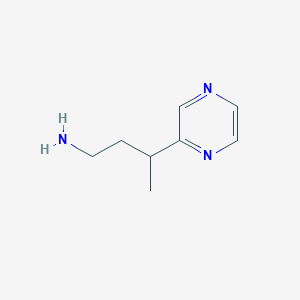
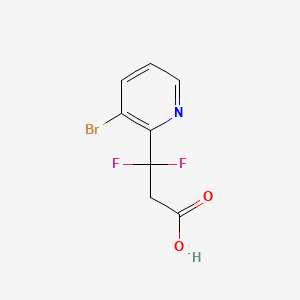
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

